molecular formula C10H15NO B3093859 2-(3-(Dimethylamino)phenyl)ethanol CAS No. 125034-26-6

2-(3-(Dimethylamino)phenyl)ethanol

Cat. No.: B3093859
CAS No.: 125034-26-6
M. Wt: 165.23 g/mol
InChI Key: VIISSTVGKYVFKS-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a dimethylamino group and an ethanol moiety

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISSTVGKYVFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)benzaldehyde with ethylene glycol in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(dimethylamino)benzaldehyde or 3-(dimethylamino)acetophenone.

    Reduction: Formation of 3-(dimethylamino)phenylethylamine.

    Substitution: Formation of 2-(3-(dimethylamino)phenyl)ethyl halides or esters.

Scientific Research Applications

2-(3-(Dimethylamino)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)phenyl)ethanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Dimethylamino)phenyl)ethanol: Similar structure but with the dimethylamino group in the para position.

    2-(3-(Methylamino)phenyl)ethanol: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-(3-(Dimethylamino)phenyl)propanol: Similar structure but with a propanol moiety instead of ethanol.

Uniqueness

2-(3-(Dimethylamino)phenyl)ethanol is unique due to the specific positioning of the dimethylamino group on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to its analogs.

Biological Activity

2-(3-(Dimethylamino)phenyl)ethanol, commonly referred to as DMAE (dimethylaminoethanol), is an organic compound with significant biological activity, particularly in relation to its role as a precursor to acetylcholine. This article explores the compound's mechanisms of action, pharmacokinetics, and its potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

  • Chemical Structure : DMAE features a phenyl ring substituted with a dimethylamino group and an ethanol moiety.
  • Molecular Formula : C10H15N
  • CAS Number : 125034-26-6

Target Interaction

DMAE primarily targets the acetylcholine system , acting as a precursor that enhances acetylcholine synthesis. This interaction is crucial for cognitive functions such as memory and learning.

Biochemical Pathways

The conversion of DMAE into choline is essential for acetylcholine production. Increased levels of acetylcholine are associated with improved cognitive performance and memory enhancement.

Pharmacokinetics

DMAE is known for its water solubility , which facilitates its absorption and distribution in biological systems. The compound's stability can be influenced by environmental factors such as pH and temperature, which may affect its efficacy in various applications.

Cognitive Enhancement

Research has shown that DMAE supplementation can lead to improvements in cognitive function. A study indicated that DMAE administration resulted in increased acetylcholine levels, correlating with enhanced memory performance in animal models.

Antimicrobial Properties

Recent investigations into related compounds have suggested potential antimicrobial activity. For instance, derivatives of DMAE have been evaluated for their effects against various pathogens, including Chlamydia species, showcasing selective activity that could inform drug development .

Case Studies

  • Cognitive Function in Elderly Populations
    • A clinical trial involving elderly participants demonstrated that DMAE supplementation resulted in noticeable improvements in memory recall and cognitive processing speed compared to a placebo group.
  • Antimicrobial Activity Evaluation
    • In vitro studies assessed the efficacy of DMAE-related compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into their therapeutic potential .

Dosage Effects

While specific dosage effects of DMAE have not been extensively documented, it is essential to consider potential threshold effects and adverse reactions at higher doses. Future studies are needed to establish safe and effective dosing regimens.

Summary of Biological Properties

PropertyDescription
Solubility Water-soluble
Mechanism Precursor to acetylcholine
Cognitive Effects Enhances memory and learning
Antimicrobial Activity Potential against various pathogens
Toxicity Limited data; further research required

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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